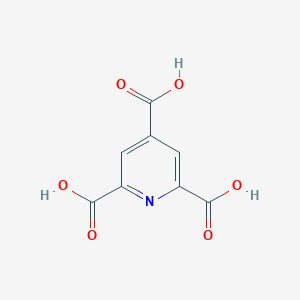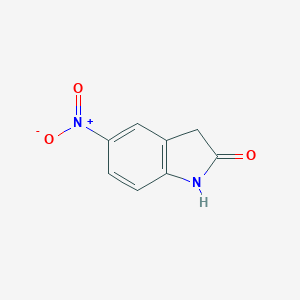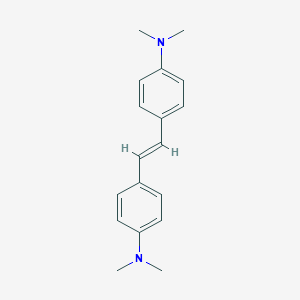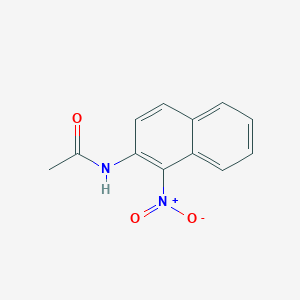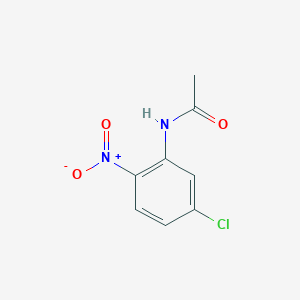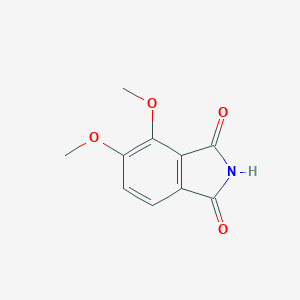
4,5-Dimethoxy-1h-isoindole-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethoxy-1h-isoindole-1,3(2h)-dione, also known as phthalimidine, is an organic compound with a molecular formula of C10H8N2O4. It is a white crystalline solid that is commonly used in scientific research applications. Phthalimidine is a versatile compound that can be synthesized in different ways, and it has a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee is not fully understood, but it is believed to act as an electrophile that reacts with nucleophiles, such as amines and thiols. Phthalimidine can also undergo hydrolysis to form phthalic acid and ammonia.
Biochemical and Physiological Effects:
Phthalimidine has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. Phthalimidine has also been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee in lab experiments is its versatility. It can be synthesized in different ways and can be used as a building block for the synthesis of other organic compounds. Phthalimidine is also relatively stable and can be stored for long periods of time. However, one limitation of using 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee in lab experiments is its toxicity. It can be harmful if ingested or inhaled and can cause skin irritation.
将来の方向性
There are several future directions for the research and application of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee. One area of interest is the development of new synthetic methods for 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee that are more efficient and environmentally friendly. Another area of interest is the exploration of the potential therapeutic applications of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, the use of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee in the development of new materials, such as polymers and catalysts, is an area of ongoing research.
合成法
Phthalimidine can be synthesized in different ways, including the reaction of phthalic anhydride with ammonia, the reaction of phthalic acid with urea, and the reaction of phthalic acid with hydrazine. The most common method for synthesizing 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee is the reaction of phthalic anhydride with ammonia. This reaction produces phthalimide, which is then converted to 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee by the reaction with nitrous acid.
科学的研究の応用
Phthalimidine has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Phthalimidine is also used as a reagent in organic synthesis, such as in the preparation of Schiff bases and hydrazones. In addition, 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee is used in the synthesis of polymers, such as polyimides and polyamides.
特性
CAS番号 |
4667-74-7 |
|---|---|
分子式 |
C10H9NO4 |
分子量 |
207.18 g/mol |
IUPAC名 |
4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO4/c1-14-6-4-3-5-7(8(6)15-2)10(13)11-9(5)12/h3-4H,1-2H3,(H,11,12,13) |
InChIキー |
CQXJYTYXSDPYCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |
正規SMILES |
COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |
その他のCAS番号 |
4667-74-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



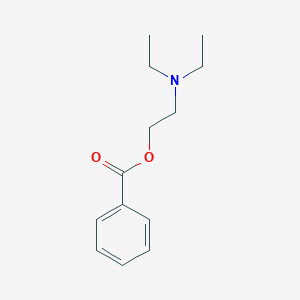
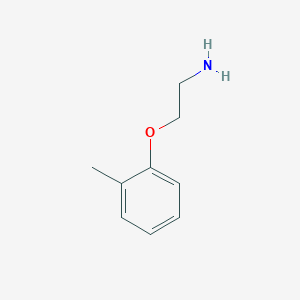
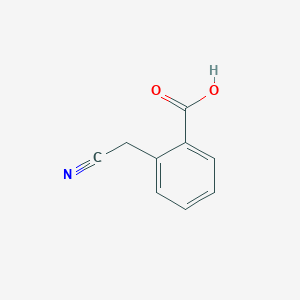
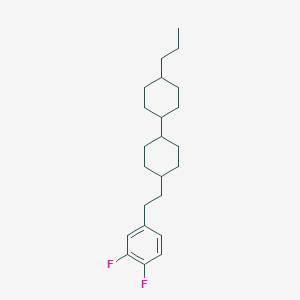
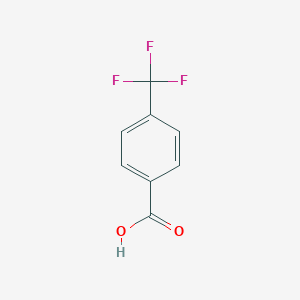

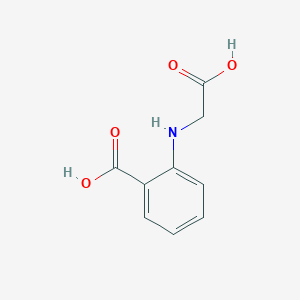
![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)
